molecular formula C10H20NO8P B13866980 Boc-ser(PO3ME2)-OH

Boc-ser(PO3ME2)-OH

Cat. No.: B13866980
M. Wt: 313.24 g/mol
InChI Key: SXAHQDUCEZPJRG-UHFFFAOYSA-N
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Description

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a dimethoxyphosphoryloxy group, a tert-butyl carbamate group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

    Formation of the Propanoic Acid Backbone: The synthesis begins with the preparation of the propanoic acid backbone. This can be achieved through the reaction of a suitable starting material, such as an amino acid derivative, with appropriate reagents under controlled conditions.

    Introduction of the Dimethoxyphosphoryloxy Group: The dimethoxyphosphoryloxy group is introduced through a phosphorylation reaction. This step requires the use of phosphorylating agents such as dimethyl phosphorochloridate in the presence of a base like triethylamine.

    Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions. This protection is typically achieved through the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Final Assembly: The final step involves the coupling of the phosphorylated intermediate with the protected amino acid derivative. This step is usually carried out under mild conditions to ensure the integrity of the functional groups.

Industrial Production Methods

Industrial production of (2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the phosphoryloxy group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The phosphoryloxy group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties

Properties

IUPAC Name

3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAHQDUCEZPJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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